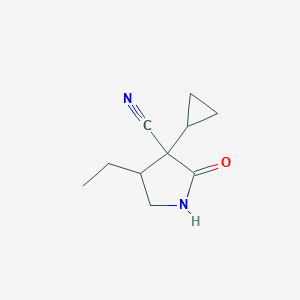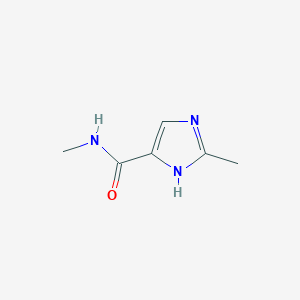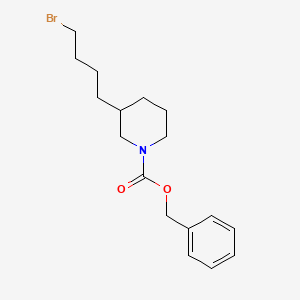![molecular formula C11H17O4P B8663852 Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester CAS No. 3173-38-4](/img/structure/B8663852.png)
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group attached to a phenyl ring substituted with a hydroxyl group and a diethyl ester. It is commonly used as an intermediate in organic synthesis and as an additive in polymer production due to its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine to form 3,5-di-tert-butyl-4-hydroxybenzyl dimethylamine. This intermediate is then condensed with diethyl phosphite under nitrogen atmosphere at 75-80°C and 1-1.4 MPa pressure to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of diethyl [(4-hydroxyphenyl)methyl]phosphonate typically involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.
化学反应分析
Types of Reactions: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antioxidant and its role in inhibiting oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in polymer production to enhance thermal stability and as a flame retardant in various materials
作用机制
The mechanism of action of diethyl [(4-hydroxyphenyl)methyl]phosphonate involves its ability to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The hydroxyl group on the phenyl ring plays a crucial role in this process by donating hydrogen atoms to neutralize reactive oxygen species. Additionally, the phosphonate group contributes to the compound’s stability and reactivity in various chemical and biological systems .
相似化合物的比较
- Diethyl (hydroxymethyl)phosphonate
- Dimethyl methylphosphonate
- Diethyl-4-methylbenzylphosphonate
Comparison: Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which enhances its antioxidant properties compared to other similar compounds. Additionally, its specific structure allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
3173-38-4 |
|---|---|
分子式 |
C11H17O4P |
分子量 |
244.22 g/mol |
IUPAC 名称 |
4-(diethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI 键 |
RNIILMHZBDEEDW-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=CC=C(C=C1)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-nitrophenyl)methyl]hydroxylamine](/img/structure/B8663773.png)
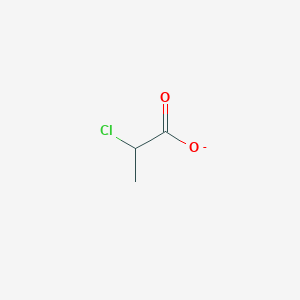
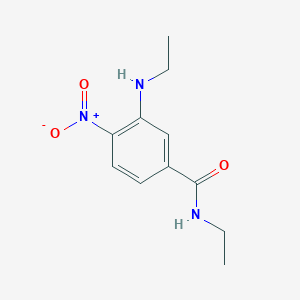
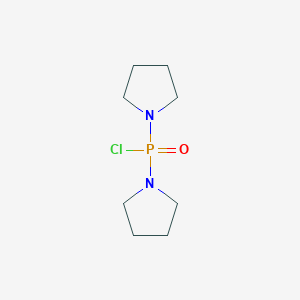
![Methyl (2E)-{[(2,4-dimethoxyphenyl)methyl]imino}acetate](/img/structure/B8663783.png)
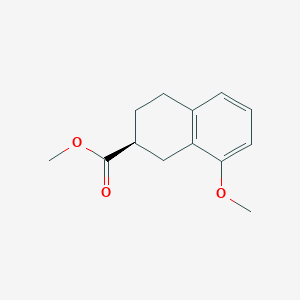
![3-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8663808.png)
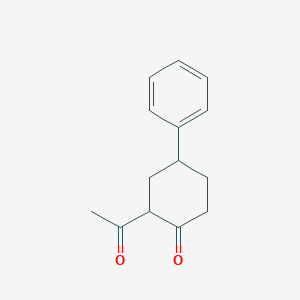
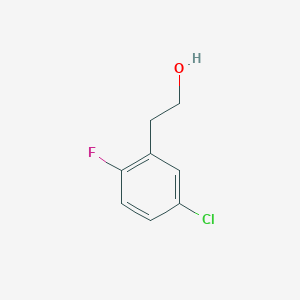
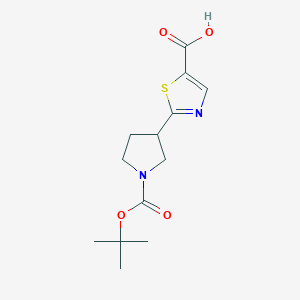
![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)
